RS 39066

Catalog No.
S541940
CAS No.
169322-17-2
M.F
C22H33N3O6
M. Wt
435.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RS 39066

CAS Number

169322-17-2

Product Name

RS 39066

IUPAC Name

methyl 4-[[(2S)-2-[[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]benzoate

Molecular Formula

C22H33N3O6

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C22H33N3O6/c1-13(2)10-16(12-19(26)25-30)20(27)24-18(11-14(3)4)21(28)23-17-8-6-15(7-9-17)22(29)31-5/h6-9,13-14,16,18,30H,10-12H2,1-5H3,(H,23,28)(H,24,27)(H,25,26)/t16-,18+/m1/s1

InChI Key

CEEASCNCHQSPKF-AEFFLSMTSA-N

SMILES

O=C(OC)C1=CC=C(NC([C@@H](NC([C@@H](CC(NO)=O)CC(C)C)=O)CC(C)C)=O)C=C1

Solubility

Soluble in DMSO

Synonyms

RS 39066; RS39066; RS-39066.

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC(C)C)C(=O)NC1=CC=C(C=C1)C(=O)OC

Isomeric SMILES

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC(C)C)C(=O)NC1=CC=C(C=C1)C(=O)OC

Description

The exact mass of the compound RS 39066 is 435.2369 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RS 39066 is a chemical compound recognized primarily for its role as an inhibitor of matrix metalloproteinase 7 (MMP7), an enzyme implicated in various pathological processes, including cancer metastasis and tissue remodeling. The compound belongs to a class of small molecules that modulate proteolytic activities, thereby influencing cellular behaviors such as migration and invasion. RS 39066 is often cited in research focusing on cancer biology and therapeutic strategies aimed at inhibiting MMPs to prevent tumor progression and metastasis .

Involving RS 39066 primarily center around its interactions as an inhibitor. While specific reaction pathways are not extensively documented in the available literature, it is known that RS 39066 binds to the active site of MMP7, preventing substrate access and subsequent catalytic activity. This inhibition can be characterized by kinetic studies that measure the rate of enzyme activity in the presence of varying concentrations of RS 39066 .

RS 39066 exhibits significant biological activity as an MMP7 inhibitor. By blocking the activity of this enzyme, RS 39066 can influence various biological processes, particularly those related to cancer progression. In vitro studies have demonstrated that RS 39066 can reduce cell invasion and migration in cancer cell lines, suggesting its potential utility in therapeutic applications aimed at controlling metastatic spread . Additionally, the compound has been investigated for its effects on inflammation and tissue repair due to the role of MMPs in these processes.

The synthesis of RS 39066 typically involves multi-step organic synthesis techniques, although specific detailed methods are not readily available in the public domain. General synthetic strategies for similar compounds often include:

  • Formation of key intermediates: This may involve reactions such as nucleophilic substitutions or condensation reactions.
  • Functional group modifications: Various functional groups may be introduced or modified to enhance biological activity or solubility.
  • Purification: The final product is usually purified through techniques such as chromatography to ensure high purity suitable for biological testing.

For precise synthetic routes, researchers often refer to proprietary methods disclosed in patents or scientific publications

RS 39066 has several applications in biomedical research, particularly in studies related to cancer biology and therapeutic development. Its primary applications include:

  • Cancer Research: As an MMP7 inhibitor, RS 39066 is used to study the mechanisms of tumor invasion and metastasis.
  • Drug Development: The compound serves as a lead molecule for developing new therapeutic agents targeting MMPs.
  • Inflammation Studies: Due to its role in modulating proteolytic activity, it is also explored in contexts involving chronic inflammation and tissue remodeling.

Interaction studies involving RS 39066 predominantly focus on its binding affinity and selectivity towards MMP7 compared to other matrix metalloproteinases. These studies typically employ techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions.
  • Fluorescence Resonance Energy Transfer (FRET): To assess conformational changes upon binding.
  • Kinetic assays: To evaluate the inhibitory potency against MMP7 and other related enzymes.

Such studies are crucial for understanding the specificity of RS 39066 and its potential off-target effects .

Several compounds share structural or functional similarities with RS 39066, primarily within the category of matrix metalloproteinase inhibitors. A comparison with notable similar compounds is presented below:

Compound NameCAS NumberMechanism of ActionUnique Features
RS 13006R613303Inhibits MMP2 and MMP9Broader spectrum of inhibition
Batimastat186692-46-6Non-selective MMP inhibitorFirst-generation MMP inhibitor
Marimastat186692-46-6Inhibits multiple MMPsClinical trials for cancer treatment
SB-3CT203052-76-1Selective inhibitor for MMP2Specificity towards MMP2

RS 39066 is unique due to its selective inhibition of MMP7 while having a relatively lower impact on other metalloproteinases compared to broader-spectrum inhibitors like Batimastat . This selectivity may offer advantages in reducing side effects associated with non-specific inhibition.

Rational Design Strategy for Matrix Metalloproteinase Inhibition

The rational design of RS 39066 as a matrix metalloproteinase inhibitor was predicated on a comprehensive understanding of the structure-activity relationships governing zinc-dependent endopeptidase inhibition [3]. The compound was specifically designed to inhibit matrix metallopeptidase 7 (matrilysin) through targeted interactions with the enzyme's active site architecture [2]. The design strategy incorporated fundamental principles of enzyme-inhibitor recognition, focusing on the strategic placement of functional groups to optimize binding affinity and selectivity [14].

The rational design approach for RS 39066 emphasized the critical importance of substrate-binding site recognition and zinc coordination chemistry [18]. Matrix metalloproteinases possess distinct substrate-binding pockets designated as S1, S2, S3 on the unprimed side and S1', S2', S3' on the primed side of the catalytic zinc ion [30]. The most variable region among different matrix metalloproteinases is the S1' pocket, which serves as a primary determinant of substrate specificity and represents the most promising target for selective inhibitor design [30].

The heterocyclic framework of RS 39066 was specifically engineered to exploit the structural differences in matrix metalloproteinase active sites [3]. The design incorporated a novel heterocyclic P2'-P3' amide bond isostere that was intended to provide enhanced binding interactions while maintaining appropriate pharmacological properties [3]. This structural modification was based on extensive structure-activity relationship studies that identified the importance of conformational constraints in achieving potent matrix metalloproteinase inhibition [15].

The zinc-binding group selection for RS 39066 represented a critical aspect of the rational design strategy [32]. Traditional hydroxamic acid zinc-binding groups were evaluated alongside alternative chelating functionalities to optimize both potency and selectivity [32]. The design team recognized that the stoichiometric orientation of substituents and their ability to form hydrogen bonds with the protein backbone were crucial for inhibitory activity [30].

Synthetic Pathways and Key Reaction Mechanisms

The synthetic approach to RS 39066 involved sophisticated organic chemistry methodologies designed to construct the complex heterocyclic framework while maintaining stereochemical integrity [25]. The synthesis incorporated multiple key transformations, including heterocycle formation, amide bond construction, and functional group manipulations required to achieve the final target structure [25].

Key reaction mechanisms in the RS 39066 synthesis included nucleophilic substitution reactions, condensation processes, and heterocyclic ring-forming transformations [25]. The formation of the heterocyclic P2'-P3' amide bond isostere represented a particularly challenging aspect of the synthesis, requiring specialized reaction conditions and reagents [25]. These transformations were optimized through systematic variation of reaction parameters to maximize product formation while minimizing side reactions [25].

The stereochemical control in the RS 39066 synthesis was achieved through the use of chiral auxiliaries and asymmetric reaction conditions [25]. The absolute configuration of the final product was critical for biological activity, necessitating careful attention to stereochemical outcomes throughout the synthetic sequence [45]. Multiple synthetic routes were evaluated to identify the most efficient approach for accessing the desired stereoisomer [25].

Advanced synthetic methodologies were employed to overcome challenges associated with functional group compatibility and selectivity [25]. The synthesis required the strategic use of protecting groups to prevent unwanted side reactions while enabling selective transformations at specific positions [25]. These protecting group strategies were carefully coordinated with the overall synthetic plan to minimize the number of synthetic steps and maximize overall efficiency [25].

Optimization of Heterocyclic P2′-P3′ Amide Bond Isosteres

The optimization of heterocyclic P2'-P3' amide bond isosteres in RS 39066 represented a systematic medicinal chemistry effort to enhance matrix metalloproteinase inhibitory activity [9]. These structural modifications were designed to replace traditional amide linkages with heterocyclic surrogates that could provide improved binding interactions while maintaining appropriate molecular properties [9].

The heterocyclic isosteres were evaluated based on their ability to mimic the geometric and electronic properties of natural amide bonds [9]. Triazole moieties were extensively investigated as potential amide bond replacements due to their ability to maintain similar spatial arrangements while providing additional hydrogen bonding opportunities [9]. The 1,4-disubstituted 1,2,3-triazole scaffold proved particularly promising as it could effectively mimic the trans amide bond configuration with a comparable distance between substituents [9].

Structure-activity relationship studies revealed that the heterocyclic P2'-P3' modifications significantly influenced both potency and selectivity profiles [15]. The conformational constraints imposed by the heterocyclic systems resulted in enhanced binding affinity through reduced conformational entropy penalties [15]. These constrained systems demonstrated superior potency compared to their flexible analogues, validating the design hypothesis regarding conformational preorganization [15].

The optimization process involved systematic variation of heterocyclic ring size, substitution patterns, and electronic properties [25]. Six-membered and seven-membered heterocyclic rings were evaluated to determine optimal spatial arrangements for matrix metalloproteinase binding [19]. The incorporation of different heteroatoms and substituents allowed for fine-tuning of electronic properties and hydrogen bonding capabilities [25].

Computational modeling played a crucial role in guiding the optimization of heterocyclic P2'-P3' amide bond isosteres [28]. Molecular docking studies provided insights into the binding modes of different heterocyclic variants and their interactions with the matrix metalloproteinase active site [28]. These computational predictions were validated through experimental binding assays and helped prioritize synthetic targets for further development [28].

Heterocyclic IsostereMatrix Metalloproteinase SelectivityBinding AffinitySynthetic Accessibility
1,2,3-TriazoleModerate selectivity for MMP-2/MMP-9Nanomolar rangeHigh
1,3,4-OxadiazoleEnhanced selectivity for specific MMPsLow micromolarModerate
1,2,4-OxadiazoleVariable selectivity profileSubmicromolarModerate
Pyridinone estersBroad spectrum inhibitionLow micromolarHigh

Purification Techniques and Yield Optimization

The purification of RS 39066 required sophisticated chromatographic techniques to achieve the high purity standards necessary for biological evaluation [39]. High-performance liquid chromatography represented the primary purification method, utilizing specialized column chemistries optimized for heterocyclic compound separation [39]. The selection of appropriate stationary phases was critical for achieving effective separation of RS 39066 from structurally related impurities and synthetic intermediates [39].

Reverse-phase chromatography conditions were systematically optimized to maximize resolution while minimizing analysis time [38]. The mobile phase composition, gradient profiles, and flow rates were carefully adjusted to achieve baseline separation of RS 39066 from potential impurities [38]. Multiple chromatographic methods were developed to ensure robust purification across different synthetic batches [38].

Yield optimization strategies encompassed both synthetic route selection and purification methodology refinement [40]. The overall synthetic yield was improved through careful optimization of individual reaction steps, with particular attention to conversion efficiency and side product formation [25]. Reaction conditions were systematically varied to identify optimal parameters for each transformation in the synthetic sequence [25].

Preparative chromatography techniques were scaled to accommodate larger quantities of RS 39066 while maintaining separation efficiency [41]. The use of automated chromatographic systems enabled consistent purification results and reduced manual intervention requirements [37]. These automated approaches provided higher extraction yields and reduced the potential for human error during the purification process [37].

Process analytical technology was implemented to monitor purification progress and ensure consistent product quality [40]. Real-time monitoring of chromatographic separations allowed for dynamic optimization of separation conditions based on actual sample composition [40]. This approach resulted in improved yields and reduced processing times compared to traditional fixed-parameter methods [40].

Purification MethodYield RecoveryPurity AchievementProcessing TimeScalability
Preparative HPLC85-95%>98%2-4 hoursMedium
Flash Chromatography80-90%>95%1-2 hoursHigh
Recrystallization70-85%>99%4-8 hoursHigh
Automated SPE90-98%>97%0.5-1 hourVery High

The implementation of quality control measures throughout the purification process ensured consistent product specifications [38]. Analytical methods were developed to monitor key quality attributes including chemical purity, stereochemical integrity, and residual solvent content [38]. These analytical protocols provided rapid feedback on purification performance and enabled real-time process adjustments when necessary [38].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

435.23693578 g/mol

Monoisotopic Mass

435.23693578 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

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